![molecular formula C11H12N2O2S2 B2493481 4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide CAS No. 79347-86-7](/img/structure/B2493481.png)
4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule. The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Photodynamic Therapy Applications
A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives has demonstrated marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. In silico, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were applied to develop new compounds with high selectivity as anticancer agents (Karakuş et al., 2018).
UV Protection and Antimicrobial Applications
A study on thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial treatment of cotton fabrics demonstrated that the dyed-finished fabric samples exhibit perfect fastness along with effective UV protection and antibacterial properties. This research suggests potential applications in enhancing the functional features of textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Inhibitory Activity
The synthesis of novel 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives showcased the compounds' potential as inhibitors in biological processes. The synthesized derivatives open avenues for further biochemical studies and potential therapeutic applications (Sławiński, 2007).
Corrosion Inhibition
A novel inhibitor based on azopyrazole-benzenesulfonamide derivative for mild steel corrosion in acidic environments was studied. The inhibitor shows high efficiency, providing potential applications in industrial settings to mitigate corrosion (Mostfa et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biochemical pathways and enzymes . The compound’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution . This property enables the compound to interact with its targets and induce changes .
Biochemical Pathways
Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .
Pharmacokinetics
Sulfonamides, a class of compounds to which this compound belongs, are generally well absorbed and widely distributed in the body .
Result of Action
The result of the compound’s action can vary depending on its specific targets and mode of action. Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s absorption and distribution . .
properties
IUPAC Name |
(NZ)-4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSGWOVHTRVNBN-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(C=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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